molecular formula C25H26FN3O4S B2878240 N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 899962-05-1

N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2878240
CAS RN: 899962-05-1
M. Wt: 483.56
InChI Key: SQUFPKSXAWHVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H26FN3O4S and its molecular weight is 483.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potent Dual Inhibitors

A study by Gangjee et al. (2008) synthesized and evaluated compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The research highlighted the synthesis of classical and nonclassical analogues with potent inhibitory activities against human TS and DHFR, indicating significant implications for cancer therapy. The most potent compound demonstrated dual inhibitory activities, suggesting a promising scaffold for further antifolate drug development Gangjee et al., 2008.

Fluorescence Binding Studies

Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV-vis spectral studies. The research provides insights into the binding affinity and mechanism of these compounds with BSA, which is crucial for understanding their pharmacokinetic behaviors and potential therapeutic applications Meng et al., 2012.

Structural Analysis

Subasri et al. (2016) explored the crystal structures of related sulfanylacetamide compounds, providing valuable information on their molecular conformations and intramolecular interactions. This structural analysis aids in the understanding of the compounds' biological activities and the design of more effective therapeutic agents Subasri et al., 2016.

PET Imaging Agents

Fookes et al. (2008) focused on the synthesis and biological evaluation of fluorinated derivatives for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds have high affinity and selectivity for PBRs, offering potential tools for studying neurodegenerative disorders and assessing therapeutic interventions Fookes et al., 2008.

Anti-inflammatory Activity

Sunder et al. (2013) synthesized derivatives with anti-inflammatory activity, contributing to the development of new therapeutic agents for treating inflammatory conditions. The study highlights the synthesis process and the evaluation of the compounds' anti-inflammatory effects, showcasing the potential for further pharmaceutical applications Sunder et al., 2013.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O4S/c1-15(2)32-12-6-11-29-24(31)23-22(18-7-4-5-8-20(18)33-23)28-25(29)34-14-21(30)27-19-10-9-17(26)13-16(19)3/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUFPKSXAWHVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.